5-(3-Methyl-2-thienyl)-5-oxovaleric acid
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Overview
Description
The compound “5-(3-Methyl-2-thienyl)-5-oxovaleric acid” is a carboxylic acid derivative with a thiophene ring. Thiophene is a five-membered aromatic ring with one sulfur atom. The presence of the carboxylic acid group (-COOH) and the thiophene ring could give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, a carboxylic acid group, and a methyl group attached to the thiophene ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene ring and the carboxylic acid group. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is acidic and can participate in various reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiophene ring and the carboxylic acid group. For example, the compound is likely to be polar due to the presence of the carboxylic acid group .Scientific Research Applications
Endocrine Function of Brown and Beige Adipose Tissue
A study by Whitehead et al. (2021) investigated the endocrine functions of brown and beige adipose tissues. They found that these tissues synthesize and secrete metabolites like 3-methyl-2-oxovaleric acid, impacting systemic energy expenditure. These metabolites, including 3-methyl-2-oxovaleric acid, play a role in regulating metabolic activities and exhibit anti-obesity effects in mouse models of obesity and diabetes, suggesting potential therapeutic applications (Whitehead et al., 2021).
Neurochemical Regulation
Javitt et al. (1987) explored the non-competitive regulation of phencyclidine/σ-receptors by d-(−)-2-amino-5-phosphonovaleric acid, a selective antagonist of N-methyl-D-aspartate (NMDA)-type excitatory amino acid receptors. This study provided insights into the neurochemical pathways involving NMDA receptors, potentially informing treatments for neurological disorders (Javitt et al., 1987).
Metabolomic Analysis in Disease
Kuhara and Matsumoto (1980) identified 2-methyl-3-oxovaleric acid in the urine of patients with methylmalonic aciduria. This metabolomic analysis provides valuable diagnostic information for propionic acidemia and methylmalonic aciduria, demonstrating the importance of metabolites like 2-methyl-3-oxovaleric acid in medical diagnostics (Kuhara & Matsumoto, 1980).
Photochemical and Coordination Chemistry
Irie et al. (2000) studied the photochromism of derivatives of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, demonstrating the role of thienyl-based compounds in photochromic reactions in crystalline phases. This research contributes to the understanding of photochemical processes and the development of photo-responsive materials (Irie et al., 2000).
Hypolipidemic Effects
Moriya et al. (1986) synthesized derivatives of 5-thienyl-4-oxazoleacetic acid and evaluated their hypolipidemic activity. The study highlighted the potential of thienyl derivatives in the development of novel hypolipidemic drugs (Moriya et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7-5-6-14-10(7)8(11)3-2-4-9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMIMJYXVSOCJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275992 |
Source
|
Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-2-thienyl)-5-oxovaleric acid | |
CAS RN |
951892-38-9 |
Source
|
Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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